(S)-2-Amino-N-(3-bromo-benzyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-N-(3-bromo-benzyl)-propionamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-Amino-N-(3-bromo-benzyl)-propionamide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromo-substituted benzyl moiety and an amino group, is part of a class of amino acid derivatives that exhibit diverse pharmacological properties. This article explores the biological activity of this compound, including its antioxidant, anticancer, and neuroprotective effects, as well as its synthesis and interaction with biological targets.
Structure
This compound features:
- Chiral Center : The (S) configuration indicates specific stereochemistry, which can influence its biological interactions.
- Functional Groups : The presence of an amino group and a bromo-substituted benzyl moiety contributes to its reactivity and potential interactions with biological systems.
Table 1: Structural Features
Feature | Description |
---|---|
Chiral Center | (S) configuration |
Functional Groups | Amino group, bromo-substituted benzyl |
Molecular Formula | C10H12BrN2O |
Antioxidant Properties
Research indicates that compounds similar to this compound possess significant antioxidant activity . These compounds can scavenge free radicals, which is crucial in combating oxidative stress-related diseases. The antioxidant mechanism primarily involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.
Anticancer Activity
This compound has shown promise in anticancer studies . Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo by triggering apoptotic pathways.
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Certain derivatives have been investigated for their ability to protect against neurodegenerative diseases such as Alzheimer's. This protective effect may be attributed to their ability to modulate neurotransmitter systems or reduce neuroinflammation.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways critical for cellular function.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Amine : Starting materials undergo reactions to introduce the amino group.
- Bromination : The bromine substituent is introduced at the benzyl position through electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Table 2: Synthesis Overview
Step | Description |
---|---|
Step 1 | Formation of the amino group |
Step 2 | Electrophilic bromination at benzyl position |
Step 3 | Purification of the final product |
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Antioxidant Study : A study demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines indicated that this compound could reduce cell viability significantly, suggesting its potential as a therapeutic agent against certain cancers.
- Neuroprotection Assays : Research involving animal models showed that this compound could mitigate cognitive decline associated with neurodegenerative conditions by reducing oxidative stress markers in brain tissues.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-bromophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVXBCMYWHMOO-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.